(4E)-TCO-NHS ester

Description

BenchChem offers high-quality (4E)-TCO-NHS ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4E)-TCO-NHS ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

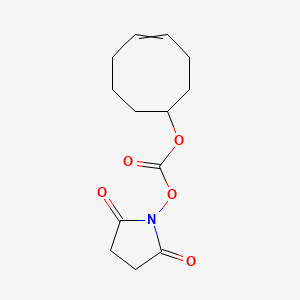

cyclooct-4-en-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h1-2,10H,3-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGQJOKGFAIFAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)ON2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: (4E)-TCO-NHS Ester – Structural Dynamics and Bioconjugation Utility

Executive Summary

The (4E)-TCO-NHS ester represents a pinnacle in bioorthogonal reagent design, merging the hyper-reactivity of trans-cyclooctene (TCO) with the amine-targeting specificity of N-hydroxysuccinimide (NHS). This reagent enables the ultrafast, catalyst-free labeling of primary amines on biomolecules, subsequently facilitating Inverse Electron Demand Diels-Alder (IEDDA) cycloadditions with tetrazines. This guide dissects the stereochemical drivers of its reactivity, provides validated conjugation protocols, and outlines its critical role in pre-targeted imaging and antibody-drug conjugate (ADC) synthesis.

Chemical Structure & Stereochemical Dynamics

Core Molecular Architecture

The defining feature of (4E)-TCO-NHS ester is the eight-membered carbon ring containing a double bond in the trans (E) configuration. Unlike the stable cis-cyclooctene, the trans isomer forces the carbon chain to loop across the double bond, introducing significant ring strain (~16 kcal/mol).

-

IUPAC Designation: (E)-cyclooct-4-enyl 2,5-dioxopyrrolidin-1-yl carbonate (or similar derivatives depending on linker).

-

Key Moiety: The (4E)-TCO ring acts as the dienophile in IEDDA reactions.

-

Reactive Handle: The NHS ester targets primary amines (

) to form stable amide bonds.[1]

The Axial vs. Equatorial Conformer

The reactivity of TCO is governed by its conformation. The "crown" conformation of the TCO ring places the allylic protons in either an axial or equatorial position relative to the plane of the double bond.

-

Axial Isomer (The Reactive Species): The (4E)-TCO utilized in high-performance click chemistry is typically the axial diastereomer. In this conformation, the allylic protons face into the ring, creating high steric strain that is relieved upon reaction with tetrazine. This results in reaction rates (

) up to 10–100 times faster than the equatorial isomer. -

Equatorial Isomer: More thermodynamically stable but significantly less reactive toward tetrazines.

Note: Commercial "TCO-NHS" is often supplied as the conformationally pure axial isomer to maximize click kinetics.

Structural Visualization

The following diagram illustrates the logical flow from chemical structure to functional reactivity.

Figure 1: Structural causality linking ring strain and stereochemistry to bioorthogonal reactivity.

Reactivity Profile & Mechanism

The IEDDA Mechanism

The (4E)-TCO group undergoes an Inverse Electron Demand Diels-Alder (IEDDA) reaction with 1,2,4,5-tetrazines.[2]

-

Cycloaddition: The electron-poor tetrazine (diene) attacks the strained electron-rich TCO double bond (dienophile).

-

Retro-Diels-Alder: The resulting intermediate spontaneously releases nitrogen gas (

). -

Product: A stable 1,4-dihydropyridazine or pyridazine adduct is formed.

Kinetic Superiority

The reaction is bioorthogonal (does not interact with native biology) and catalyst-free .[3][4]

-

Rate Constant (

): Ranges from 1,000 to >100,000 -

Selectivity: The trans double bond is highly specific to tetrazines; however, prolonged exposure to free thiols in vivo can induce isomerization to the unreactive cis form.

Physicochemical Properties[1][2][4][5][6][7]

| Property | Description |

| Molecular Weight | ~267.28 Da (Core); ~514.57 Da (PEG4 derivative) |

| Solubility | Soluble in organic solvents (DMSO, DMF, DCM).[2][3][5] PEGylated variants (TCO-PEG4-NHS) have enhanced aqueous solubility.[2][3][5] |

| Reactive pH | pH 7.0 – 9.0 (Optimal labeling at pH 8.3) |

| Hydrolysis | NHS esters hydrolyze in water.[1] Half-life is pH dependent (minutes at pH > 8.5; hours at pH 7). |

| Stability | Solid: Stable at -20°C under desiccation.[5] Solution: Use immediately. |

Experimental Protocols

Protocol: Protein Conjugation with (4E)-TCO-NHS

Objective: Covalently attach TCO moieties to surface lysine residues of an antibody or protein.

Reagents:

-

Protein of interest (1–5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4).

-

(4E)-TCO-NHS Ester (dissolved in anhydrous DMSO or DMF).

-

Desalting Column (e.g., Zeba Spin, PD-10).

Workflow:

-

Buffer Exchange: Ensure protein is in a buffer free of primary amines (No Tris, Glycine). 100 mM Sodium Bicarbonate (pH 8.3–8.5) is optimal for high efficiency.

-

Reagent Preparation: Dissolve TCO-NHS ester in anhydrous DMSO to a concentration of 10 mM. Note: Prepare immediately before use to prevent hydrolysis.

-

Conjugation:

-

Add a 10–20 molar excess of TCO-NHS to the protein solution.[3]

-

Why? Excess reagent accounts for hydrolysis competition and ensures sufficient Degree of Labeling (DOL).

-

Mix gently and incubate for 30–60 minutes at room temperature (or 2 hours at 4°C).

-

-

Quenching (Optional): Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.

-

Purification: Remove excess TCO-NHS using a desalting column or dialysis against PBS (pH 7.4).

-

Storage: Store TCO-labeled protein at 4°C. Avoid long-term storage if possible, as TCO can slowly isomerize to the unreactive cis-form.

Protocol: Bioorthogonal Labeling (Click Reaction)

Objective: React TCO-labeled protein with a Tetrazine probe.[3]

-

Mixing: Add Tetrazine-probe (1.5 – 2 molar equivalents relative to TCO) to the TCO-protein.

-

Incubation: Incubate for 5–10 minutes at room temperature.

-

Insight: Due to the ultrafast kinetics (

), the reaction is often diffusion-limited and completes almost instantly at micromolar concentrations.

-

-

Analysis: Analyze via SDS-PAGE or Mass Spectrometry.

Workflow Visualization

Figure 2: Step-by-step workflow for TCO conjugation and subsequent tetrazine ligation.

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

(4E)-TCO-NHS is pivotal in site-specific conjugation . Unlike maleimide chemistries that can be unstable, the TCO-Tetrazine linkage is irreversible.

-

Method: Antibodies are labeled with TCO, and the cytotoxic payload is attached via a Tetrazine linker. This allows for modular synthesis where the antibody and drug are manufactured separately and "clicked" together at the final stage.

Pre-Targeted Imaging

This is the "killer application" for TCO.

-

Step 1: A TCO-tagged antibody is injected and allowed to accumulate at the tumor site (days). Unbound antibody clears from the blood.

-

Step 2: A radiolabeled Tetrazine (small molecule) is injected.

-

Result: The small Tetrazine diffuses rapidly, clicking with the tumor-bound TCO. Fast clearance of excess Tetrazine results in high tumor-to-background ratios impossible with directly labeled antibodies.

References

-

Blackman, M. L., Royzen, M., & Fox, J. M. (2008). The Tetrazine Ligation: Fast Bioconjugation based on Inverse Electron-Demand Diels-Alder Reactivity.[1] Journal of the American Chemical Society.[1] Link

-

Devaraj, N. K., Weissleder, R., & Hilderbrand, S. A. (2008). Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging.[1] Bioconjugate Chemistry. Link

-

Rossin, R., et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition. Link

-

Darko, A., et al. (2014). Conformationally Strained Trans-Cyclooctene Derivatives for Improved Bioorthogonal Chemistry. Chemical Science. Link

-

Click Chemistry Tools. TCO-NHS Ester Product Data & Protocols. Link

Sources

A Senior Application Scientist's Guide to (4E)-TCO-NHS Ester: Principles and Practices in Bioorthogonal Ligation

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of (4E)-TCO-NHS ester, a cornerstone reagent in modern bioconjugation. We will move beyond simple definitions to explore the underlying chemical principles, provide field-tested experimental protocols, and discuss critical parameters for success, empowering you to effectively integrate this powerful tool into your research.

The Core Principle: A Tale of Two Moieties

(4E)-TCO-NHS ester is a heterobifunctional crosslinker, meaning it possesses two distinct reactive groups, each with a specific purpose. Understanding this duality is the key to mastering its application.

-

The N-hydroxysuccinimide (NHS) Ester: This is the "seek and bind" function. NHS esters are highly efficient amine-reactive groups. In a process known as acylation, the NHS ester reacts with primary amines (—NH₂), such as the side chain of lysine residues found abundantly in proteins and antibodies, to form a stable, covalent amide bond.[1][2] This reaction is the first step: covalently attaching the TCO group to your biomolecule of interest.

-

The trans-cyclooctene (TCO): This is the bioorthogonal "click" component. The "4E" designation refers to the stereochemistry of the double bond within the eight-membered ring, which is held in a high-energy, strained conformation. This intrinsic strain is the driving force for its remarkable reactivity with a specific partner: tetrazine.[3]

The synergy of these two groups allows for a powerful, two-stage bioconjugation strategy: first, the stable attachment of the TCO handle to a biomolecule via its amines, followed by a rapid and specific "click" reaction with any molecule carrying a tetrazine tag.

The Engine of Innovation: The TCO-Tetrazine Ligation

The reaction between TCO and tetrazine is the fastest and most widely used bioorthogonal reaction in chemical biology.[4][5] It proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[6][7]

Key Characteristics of the TCO-Tetrazine Reaction:

| Feature | Technical Insight & Significance |

| Exceptional Speed | With second-order rate constants exceeding 800 M⁻¹s⁻¹, this is the fastest bioorthogonal reaction currently available.[4][5] This allows for efficient conjugation even at very low, nanomolar to micromolar concentrations, which is critical when working with precious biological samples.[4] |

| Biocompatibility | The reaction proceeds cleanly in complex biological media, including in living cells and in vivo, without the need for cytotoxic copper catalysts or other additives that can perturb biological systems.[4] |

| High Specificity | TCO and tetrazine groups are mutually and exclusively reactive. They do not engage in side reactions with naturally occurring functional groups found in biomolecules (e.g., amines, thiols, carboxyls), ensuring that the conjugation occurs only where intended.[5][6] |

| Irreversible Reaction | The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine bond.[6] This ensures the final conjugate is highly stable. |

Below is a diagram illustrating the overall two-step workflow for bioconjugation using TCO-NHS ester.

Core Applications & Experimental Protocols

The unique properties of the TCO-tetrazine ligation have led to its widespread adoption in various research areas.

Antibody Modification for ADCs and Pretargeted Imaging

A primary application is the labeling of antibodies. By attaching TCO groups to an antibody, researchers can subsequently "click" on various payloads, such as cytotoxic drugs to create Antibody-Drug Conjugates (ADCs), or imaging agents for diagnostic purposes.[4][8][9] Pretargeting strategies, where the TCO-antibody is administered first, allowed to bind to its target, and then followed by a rapidly clearing tetrazine-imaging agent, are particularly powerful for improving signal-to-noise ratios in PET imaging.[10]

The diagram below illustrates the fundamental chemistry of the NHS ester reaction with a primary amine.

Protocol 1: Labeling an Antibody with (4E)-TCO-NHS Ester

This protocol provides a robust starting point for labeling IgG antibodies. Optimization of the TCO-NHS:antibody molar ratio is recommended to achieve the desired degree of labeling (DoL).

A. Materials & Reagents

-

Antibody (IgG): ≥1 mg/mL, free of amine-containing stabilizers like BSA, glycine, or Tris.

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffered Saline (PBS), pH 8.3-8.5.[11]

-

(4E)-TCO-NHS Ester (or a PEGylated version like TCO-PEG4-NHS for improved solubility).[12]

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[11][13]

-

Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO).[14]

B. Antibody Preparation

-

If your antibody solution contains interfering primary amines (Tris, glycine, BSA), you must perform a buffer exchange into the Reaction Buffer.[14] This can be done using a spin desalting column or dialysis.

-

Adjust the final antibody concentration to 1-5 mg/mL in the Reaction Buffer.[5]

-

Measure the antibody concentration using A280 on a spectrophotometer.[14]

C. Labeling Reaction

-

Critical Step: Allow the vial of TCO-NHS ester to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation, which can hydrolyze the NHS ester.[13][14]

-

Immediately before use, prepare a fresh 10 mM stock solution of TCO-NHS ester in anhydrous DMSO or DMF.[5][11]

-

Calculate the volume of TCO-NHS ester stock to add. A starting point for optimization is a 10- to 20-fold molar excess of TCO-NHS ester to the antibody.[5]

-

Example Calculation: For 1 mg of a 150 kDa IgG (~6.67 nmol), a 15x molar excess would be ~100 nmol. From a 10 mM stock, you would add 10 µL.

-

-

Add the calculated volume of the TCO-NHS ester stock to the antibody solution. Pipette gently to mix.

-

Incubate the reaction for 60 minutes at room temperature or 2 hours on ice, protected from light.[14]

D. Quenching and Purification

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted TCO-NHS ester.[5][14] Incubate for 15 minutes on ice.[14]

-

Remove the excess, unreacted TCO reagent and quenching buffer by purifying the labeled antibody using a spin desalting column equilibrated with your desired storage buffer (e.g., PBS).[5]

-

The purified TCO-labeled antibody is now ready for the subsequent tetrazine ligation step or can be stored at 4°C (short-term) or -20°C (long-term).

Live-Cell Imaging and Fluorescent Labeling

The biocompatibility of the TCO-tetrazine reaction makes it ideal for live-cell applications.[4] Cells can be treated with a TCO-NHS ester to label surface proteins, followed by the addition of a tetrazine-fluorophore to visualize the cell membrane.[15] This approach avoids genetic modification and provides rapid, high-density labeling.

Protocol 2: Two-Step Cell Surface Labeling and Ligation

A. Materials

-

TCO-labeled antibody (from Protocol 1).

-

Tetrazine-conjugated fluorophore (e.g., Tetrazine-AF488).

-

Cells in suspension or adhered to a coverslip.

-

Appropriate cell culture media or imaging buffer (e.g., PBS with 1% BSA).

B. Ligation Reaction

-

Incubate your cells with the TCO-labeled antibody (e.g., 1-10 µg/mL in imaging buffer) for 30-60 minutes at 4°C or room temperature to allow binding to the cell surface target.

-

Wash the cells 2-3 times with cold imaging buffer to remove any unbound antibody.

-

Add the tetrazine-fluorophore to the cells. A 1.1 to 2-fold molar excess relative to the estimated amount of bound antibody is a good starting point.[13] Typical concentrations range from 1-10 µM.

-

Incubate for 10-60 minutes at room temperature, protected from light.[13] The reaction is often visibly complete within minutes.

-

Wash the cells 2-3 times with imaging buffer to remove the unbound tetrazine-fluorophore.

-

The cells are now fluorescently labeled and ready for imaging via fluorescence microscopy.

The IEDDA reaction mechanism responsible for this rapid ligation is depicted below.

Sources

- 1. escholarship.org [escholarship.org]

- 2. biotium.com [biotium.com]

- 3. TCO (trans-cyclooctene) Reagents for Bioconjugate Reactions | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. interchim.fr [interchim.fr]

- 6. broadpharm.com [broadpharm.com]

- 7. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.utu.fi [research.utu.fi]

- 11. lumiprobe.com [lumiprobe.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 14. furthlab.xyz [furthlab.xyz]

- 15. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the (4E)-TCO-NHS Ester Reaction with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Bioconjugation and Bioorthogonality

In the landscape of modern bioconjugation, the ability to selectively and efficiently label biomolecules is paramount. The (4E)-TCO-NHS ester is a heterobifunctional linker that serves as a powerful bridge between traditional amine-reactive chemistry and the cutting-edge field of bioorthogonal "click" chemistry.[1] This guide provides a detailed exploration of the reaction between (4E)-TCO-NHS esters and primary amines, offering mechanistic insights, practical protocols, and expert advice to empower your research and development endeavors.

At its core, the (4E)-TCO-NHS ester molecule is composed of two key functional domains:

-

N-Hydroxysuccinimide (NHS) Ester: This moiety provides a reliable method for covalently attaching the linker to biomolecules. It reacts efficiently with primary amines, such as those found on the side chains of lysine residues in proteins, to form stable amide bonds.[2]

-

(4E)-trans-Cyclooctene (TCO): This strained alkene is the bioorthogonal handle. Its unique structure allows for an exceptionally fast and selective reaction with tetrazine partners via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[3][4] This "click" reaction can be performed in complex biological environments without interfering with native biochemical processes.[5][6]

The strategic combination of these two functionalities allows for a two-step labeling approach: first, the stable attachment of the TCO group to a biomolecule of interest, followed by the rapid and specific "clicking" of a tetrazine-modified probe for applications ranging from imaging to drug delivery.[4][7]

The Reaction Mechanism: A Two-Act Play

The utility of (4E)-TCO-NHS ester lies in a well-defined, two-stage process. The initial reaction with a primary amine is a classic example of nucleophilic acyl substitution, which proceeds independently of the TCO moiety's future bioorthogonal reactivity.

Act I: The NHS Ester-Amine Acylation

The primary reaction involves the covalent linkage of the TCO-NHS ester to a primary amine-containing molecule. This reaction is highly dependent on pH, as the amine must be in its deprotonated, nucleophilic state to initiate the reaction.[8][9]

The mechanism proceeds as follows:

-

Nucleophilic Attack: The unprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.

-

Tetrahedral Intermediate Formation: This attack results in the formation of a transient, unstable tetrahedral intermediate.

-

Amide Bond Formation: The intermediate collapses, leading to the formation of a highly stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[2][10]

This acylation is a robust and well-characterized reaction, forming the foundation for a vast array of bioconjugation techniques.[2]

Caption: NHS Ester Reaction with a Primary Amine.

Act II: The Bioorthogonal Handle in Waiting

Crucially, the (4E)-TCO group remains inert during the NHS ester-amine reaction.[5] This preserves its strained conformation, poised for the subsequent, exceptionally rapid IEDDA reaction with a tetrazine. This bioorthogonal ligation is one of the fastest click chemistry reactions known, with second-order rate constants that can exceed 10⁶ M⁻¹s⁻¹.[3][11] This remarkable speed and specificity enable labeling at very low concentrations, a significant advantage in biological systems.[5]

Optimizing the Conjugation: A Practical Guide

The success of labeling with (4E)-TCO-NHS ester hinges on careful control of the reaction conditions to maximize the yield of the desired conjugate while minimizing side reactions, primarily the hydrolysis of the NHS ester.[12]

Key Reaction Parameters

| Parameter | Recommended Range | Rationale & Expert Insights |

| pH | 7.2 - 8.5 | This pH range represents a critical balance. Below pH 7, the primary amine is protonated and non-nucleophilic.[8][10] Above pH 8.5, the hydrolysis of the NHS ester becomes increasingly rapid, reducing conjugation efficiency.[2][12] The optimal pH is often found to be between 8.3 and 8.5.[8][13] |

| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature reactions are typically complete within 1-2 hours.[14][15] Performing the reaction at 4°C can slow the rate of hydrolysis, which may be beneficial for sensitive proteins or when longer reaction times are needed.[10] |

| Buffer Composition | Phosphate, Bicarbonate, HEPES, or Borate buffers | Crucially, avoid buffers containing primary amines , such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[10][16] |

| Solvent for Stock Solution | Anhydrous DMSO or DMF | TCO-NHS esters are typically dissolved in a dry, amine-free organic solvent before being added to the aqueous reaction buffer.[13][17] This minimizes hydrolysis of the stock reagent. |

| Molar Excess of TCO-NHS Ester | 5 to 20-fold molar excess | The optimal ratio depends on the concentration and number of available amines on the target molecule. A higher excess can drive the reaction to completion but may also increase non-specific labeling. Empirical optimization is often necessary.[14] |

Self-Validating Experimental Protocol: Protein Labeling

This protocol provides a robust framework for the conjugation of a (4E)-TCO-NHS ester to a protein.

1. Reagent Preparation:

-

Protein Solution: Prepare the protein in an amine-free buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 1-5 mg/mL.[14]

-

TCO-NHS Ester Stock: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[14]

2. Conjugation Reaction:

-

Add the calculated molar excess of the TCO-NHS ester stock solution to the protein solution while gently vortexing.[18]

-

Incubate the reaction at room temperature for 1 hour or at 4°C for 2 hours, protected from light.[15]

3. Quenching the Reaction (Self-Validation Step):

-

To ensure the reaction is stopped and to consume any unreacted NHS ester, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[14][15]

-

Incubate for an additional 5-15 minutes at room temperature.[14]

4. Purification of the Conjugate:

-

Remove excess, unreacted TCO-NHS ester and the quenching agent using a desalting spin column or dialysis.[14] This step is critical for ensuring the purity of the final conjugate and for accurate downstream quantification.

5. Characterization and Storage:

-

Confirm successful conjugation and determine the degree of labeling (DOL) using techniques such as mass spectrometry or by leveraging a TCO reagent with a UV-traceable feature.

-

Store the purified TCO-labeled protein according to the protein's specific requirements, typically at -20°C or -80°C. Note that the TCO group is stable in aqueous buffers for weeks at 4°C.[14]

Caption: Experimental Workflow for Protein Labeling.

Field-Proven Applications in Drug Development and Research

The versatility of the (4E)-TCO-NHS ester has led to its adoption in a wide range of applications:

-

Antibody-Drug Conjugates (ADCs): The TCO moiety can be introduced onto an antibody, which is then capable of "clicking" to a potent tetrazine-functionalized cytotoxic drug. This pre-targeting approach allows for the rapid clearance of unbound antibody before the administration of the toxic payload, potentially improving the therapeutic index.[7]

-

In Vivo Imaging: Biomolecules labeled with TCO can be administered and allowed to localize to their target. Subsequently, a tetrazine-labeled imaging agent (e.g., a fluorescent dye or a PET tracer) can be introduced, which rapidly reacts with the TCO-tagged biomolecule, providing a high-contrast image.[4][6]

-

Cellular and Molecular Labeling: This chemistry is used for the precise labeling of proteins, nucleic acids, and other biomolecules for in vitro and in vivo studies.[19] The inclusion of a hydrophilic polyethylene glycol (PEG) spacer in some TCO-NHS ester designs can improve water solubility, reduce aggregation of labeled proteins, and minimize steric hindrance.[14][20]

Conclusion: A Versatile Tool for Precision Bioconjugation

The (4E)-TCO-NHS ester reaction with primary amines is a cornerstone of modern bioconjugation strategies. It provides a reliable method for installing a bioorthogonal handle onto a wide variety of biomolecules. By understanding the underlying mechanism and optimizing the key reaction parameters, researchers can confidently generate well-defined conjugates for a myriad of applications in basic research, diagnostics, and therapeutic development. The combination of robust amine chemistry with the unparalleled speed and selectivity of the TCO-tetrazine ligation ensures that this powerful tool will continue to drive innovation in the field.

References

-

Interchim. (n.d.). TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Retrieved from [Link]

-

Stallard Scientific Editing. (n.d.). Nhs Ester Amine Reaction Protocol. Retrieved from [Link]

-

Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

UC Irvine. (n.d.). Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. Retrieved from [Link]

-

Al-Amin, M., et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. Future Medicinal Chemistry. [Link]

-

Fox, J. M. (2015). trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling. PMC. [Link]

-

Guttman, M., et al. (2018). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Journal of the American Society for Mass Spectrometry. [Link]

-

ResearchGate. (n.d.). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. Retrieved from [Link]

-

Fürth lab. (n.d.). Antibody conjugation. Retrieved from [Link]

-

Zeglis, B. M., et al. (2015). Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes. Bioconjugate Chemistry. [Link]

-

ResearchGate. (2024). (PDF) Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of bioorthogonal reactions useful for bioconjugation and.... Retrieved from [Link]

-

Fox, J. M., et al. (2018). Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes. Chemical Science. [Link]

-

ResearchGate. (n.d.). [4+2] Cycloaddition of trans-cyclooctene and tetrazines for ligations. Retrieved from [Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. lumiprobe.com [lumiprobe.com]

- 9. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. escholarship.org [escholarship.org]

- 13. interchim.fr [interchim.fr]

- 14. interchim.fr [interchim.fr]

- 15. furthlab.xyz [furthlab.xyz]

- 16. neb.com [neb.com]

- 17. NHS ester protocol for labeling proteins [abberior.rocks]

- 18. biotium.com [biotium.com]

- 19. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

synthesis and purification of (4E)-TCO-NHS ester

An In-Depth Technical Guide to the Synthesis and Purification of (4E)-TCO-NHS Ester

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, purification, and handling of (4E)-trans-Cyclooctene-N-hydroxysuccinimidyl ester ((4E)-TCO-NHS ester). This reagent is a cornerstone of modern bioconjugation, enabling the rapid and specific labeling of biomolecules through bioorthogonal chemistry.

The Central Role of (4E)-TCO-NHS Ester in Modern Bioconjugation

The trans-cyclooctene (TCO) moiety is a highly strained alkene that serves as an exceptionally reactive dienophile in inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions. Its preferred reaction partner is a tetrazine, and this "click chemistry" ligation is notable for its unparalleled kinetics and selectivity.[1][2][3]

Key Advantages of the TCO-Tetrazine System:

-

Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous buffer, neutral pH, ambient temperature) without the need for cytotoxic metal catalysts like copper.

-

Exceptional Kinetics: With rate constants exceeding 800 M⁻¹s⁻¹, the TCO-tetrazine reaction is one of the fastest bioorthogonal reactions known, enabling conjugation even at very low reactant concentrations.[1][3]

-

Specificity: The TCO and tetrazine groups react exclusively with each other, ignoring the vast array of other functional groups present in a complex biological milieu.[1]

-

Stability: The resulting dihydropyridazine linkage is highly stable, ensuring the integrity of the conjugate.[1]

The (4E)-TCO-NHS ester is a heterobifunctional linker designed to leverage this powerful chemistry. The NHS ester moiety allows for the covalent attachment of the TCO group to primary amines (-NH₂) found on proteins (e.g., the side chain of lysine residues), peptides, or other amine-modified molecules.[1][2] Once labeled, this TCO-functionalized biomolecule is primed for rapid and specific conjugation to any tetrazine-bearing molecule, making it invaluable for applications in drug delivery, diagnostics, and cellular imaging.[4][5][6]

Synthesis of (4E)-TCO-NHS Ester: A Two-Stage Process

The synthesis of (4E)-TCO-NHS ester is conceptually straightforward, involving the activation of a TCO-carboxylic acid precursor. The entire process hinges on the careful execution of the NHS ester formation, a reaction that is highly sensitive to environmental conditions.

Conceptual Workflow of Synthesis and Purification

The overall process can be visualized as a multi-step workflow, beginning with the precursor and ending with a well-characterized, pure product ready for bioconjugation.

Caption: High-level workflow from precursor to purified product.

The Causality Behind Reagent Choice: EDC/NHS Coupling

The conversion of a carboxylic acid to an NHS ester is a classic example of carbodiimide-mediated coupling. The most common reagents for this are N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS).

-

Carboxyl Activation: EDC reacts with the carboxyl group of the TCO-acid. This forms a highly reactive O-acylisourea intermediate. This step is critical because the carboxylate itself is not electrophilic enough to react with NHS.

-

NHS Ester Formation: The O-acylisourea intermediate is unstable and susceptible to hydrolysis.[7] Before it can be hydrolyzed by any trace water, it is intercepted by NHS. The nitrogen of NHS performs a nucleophilic attack on the activated carbonyl carbon, displacing the EDC byproduct and forming the stable TCO-NHS ester.[8]

This two-step, one-pot reaction is efficient, but its success is critically dependent on maintaining anhydrous conditions to prevent hydrolysis of both the EDC and the intermediate.[7][9]

Step-by-Step Experimental Protocol: Synthesis

This protocol describes the activation of a generic (4E)-TCO-carboxylic acid.

Materials:

-

(4E)-TCO-carboxylic acid

-

N-Hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Preparation: Under an inert atmosphere, dissolve (4E)-TCO-carboxylic acid (1 equivalent) in anhydrous DCM.

-

Reagent Addition: Add NHS (approx. 1.2 equivalents) and EDC (approx. 1.5 equivalents) to the solution. The use of a slight excess of the coupling reagents ensures the reaction goes to completion.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), looking for the consumption of the starting carboxylic acid.

-

Initial Workup: Once the reaction is complete, the crude mixture can be filtered to remove any urea byproduct from the EDC. The filtrate, containing the crude TCO-NHS ester, is then concentrated under reduced pressure. Note: Avoid excessive heat.

Purification: Achieving High Purity for Reliable Bioconjugation

Purification is a non-negotiable step. Impurities, especially unreacted TCO-carboxylic acid, can interfere with subsequent conjugation reactions. High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying TCO-NHS ester.

Principles of Reverse-Phase HPLC Purification

Reverse-phase HPLC separates molecules based on their hydrophobicity.

-

Stationary Phase: A nonpolar material, typically octadecyl-carbon chains bonded to silica (C18).

-

Mobile Phase: A polar solvent system, usually a gradient of water and a more nonpolar organic solvent like acetonitrile.

-

Separation: The crude mixture is injected into the column. The more polar components (like EDC byproducts and NHS) will have little affinity for the C18 stationary phase and will elute quickly. The more hydrophobic TCO-NHS ester will be retained longer and elute later, especially as the percentage of acetonitrile in the mobile phase increases.

Step-by-Step Experimental Protocol: HPLC Purification

System:

-

Preparative Reverse-Phase HPLC system with a C18 column.

-

UV Detector (monitoring at ~214 nm and 254 nm).

-

Fraction collector.

Mobile Phase:

-

Solvent A: Deionized water + 0.1% Trifluoroacetic Acid (TFA)

-

Solvent B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)

Procedure:

-

Sample Preparation: Dissolve the crude TCO-NHS ester from the synthesis step in a minimal amount of DMF or DMSO.

-

Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%).

-

Injection & Elution: Inject the sample and begin a linear gradient, increasing the concentration of Solvent B over 20-30 minutes. The exact gradient will need to be optimized but might range from 10% to 90% Solvent B.

-

Fraction Collection: Monitor the UV chromatogram for the peak corresponding to the TCO-NHS ester. Collect the fractions containing this peak.

-

Solvent Removal: Combine the pure fractions and immediately freeze them. Lyophilize (freeze-dry) the sample to remove the water and acetonitrile, yielding the pure TCO-NHS ester as a solid.

Quality Control and Characterization

Post-purification, it is imperative to confirm the identity and purity of the final product.

| Parameter | Method | Expected Result |

| Purity | Analytical HPLC | A single major peak, typically >95% purity.[4][10] |

| Identity | Mass Spectrometry (MS) | The molecular weight should correspond to the calculated mass of the TCO-NHS ester (e.g., for C₁₃H₁₇NO₅, MW is 267.28 g/mol ).[4] |

| Structure | ¹H Nuclear Magnetic Resonance (NMR) | Characteristic peaks for the protons on the trans-cyclooctene ring and a singlet for the four equivalent protons of the succinimide ring. |

| Table 1: Key characterization methods for (4E)-TCO-NHS ester. |

Storage and Handling: Preserving Reactivity

Both the TCO and NHS ester moieties are susceptible to degradation if not handled properly. Adherence to strict storage protocols is essential for experimental success.

The Dual Nature of Instability

-

NHS Ester Hydrolysis: The NHS ester is highly sensitive to moisture. In aqueous environments, especially at neutral to basic pH, it will hydrolyze back to the unreactive carboxylic acid, rendering the reagent useless for labeling amines.[8][11][12] The half-life of an NHS ester can be hours at pH 7 but drops to mere minutes at pH 8.6.[8][11]

-

TCO Isomerization: The high ring strain that makes (4E)-TCO so reactive also makes it prone to isomerization to its unreactive cis-cyclooctene (CCO) form over time.[13] This process can be accelerated by light and elevated temperatures.

Field-Proven Storage and Handling Protocol

-

Long-Term Storage: Store the solid material at -20°C or, for extended periods, at -80°C.[2][14] The container must be sealed tightly and stored with a desiccant.[2][12]

-

Handling: Before use, allow the vial to equilibrate to room temperature completely before opening.[12] This prevents atmospheric moisture from condensing on the cold solid.

-

Solution Preparation: Prepare stock solutions immediately before use in an anhydrous solvent such as DMSO or DMF.[1][12] Do not use buffers that contain primary amines (e.g., Tris, glycine) as they will react with the NHS ester.[12][15]

-

Unused Solutions: Discard any unused stock solution; do not store solutions for later use.[12]

Troubleshooting Common Issues

| Problem | Possible Cause | Recommended Solution |

| Low or No Product Yield in Synthesis | Moisture Contamination: EDC or the NHS ester intermediate was hydrolyzed. | Ensure all glassware is oven-dried and all solvents are certified anhydrous. Run the reaction under an inert atmosphere. |

| No or Poor Labeling of Protein | Hydrolyzed TCO-NHS Ester: The reagent was exposed to moisture during storage or the reaction buffer pH is too high. | Always allow the reagent to warm to room temperature before opening. Use freshly prepared stock solutions. Perform labeling at the optimal pH of 7.2-8.5.[1][16] |

| Competing Amines in Buffer: The buffer (e.g., Tris, glycine) is quenching the reaction. | Perform a buffer exchange into an amine-free buffer like PBS or HEPES before starting the labeling reaction.[12] | |

| Inconsistent Results in Click Reaction | Degraded TCO Reagent: The TCO moiety has isomerized to the inactive cis-form. | Use freshly prepared solutions of your TCO-labeled biomolecule. Ensure the TCO-NHS ester has been stored properly, desiccated and protected from light.[12] |

| Table 2: Troubleshooting guide for synthesis and application. |

References

-

Interchim. (n.d.). TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Retrieved from [Link]

-

Vector Laboratories. (n.d.). Tetrazine-PEG5-NHS Ester. Retrieved from [Link]

-

Haun, J. B., & Rahim, M. K. (2014). Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. UC Irvine. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of bioorthogonal reactions useful for bioconjugation. Retrieved from [Link]

-

Price, E. W., et al. (2021). Tetrazine-trans-cyclooctene ligated lanthanide conjugates for biomedical imaging. Dalton Transactions. Retrieved from [Link]

-

Preprints.org. (2021). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide–Alkyne Cycloaddition. Retrieved from [Link]

-

Exarchou, V., et al. (2014). Thin-layer Chromatography-Nuclear Magnetic Resonance Spectroscopy - A Versatile Tool for Pharmaceutical and Natural Products Analysis. PubMed. Retrieved from [Link]

Sources

- 1. interchim.fr [interchim.fr]

- 2. lumiprobe.com [lumiprobe.com]

- 3. broadpharm.com [broadpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Tetrazine-trans-cyclooctene ligated lanthanide conjugates for biomedical imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. preprints.org [preprints.org]

- 10. vectorlabs.com [vectorlabs.com]

- 11. escholarship.org [escholarship.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. TCO-NHS ester, 1191901-33-3 | BroadPharm [broadpharm.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 16. lumiprobe.com [lumiprobe.com]

Harnessing the Power of Ring Strain: A Technical Guide to the Bioorthogonal Applications of Trans-Cyclooctene Linkers

Executive Summary

Bioorthogonal chemistry has irrevocably transformed our ability to probe and manipulate biological systems in their native state. Among the arsenal of reactions available, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz) stands out for its unparalleled reaction kinetics and exquisite specificity.[1] This guide provides a comprehensive technical overview of TCO linkers, from the fundamental principles governing their reactivity to their advanced applications in bioconjugation, pretargeted imaging, and triggered drug release. We delve into the causality behind experimental design, present field-proven protocols, and offer insights into the practical challenges and future directions of this powerful chemical tool, equipping researchers and drug developers with the knowledge to effectively leverage TCO chemistry in their work.

The Imperative for Speed: Bioorthogonal Chemistry and the Rise of TCO

The core principle of bioorthogonal chemistry is to perform a specific, rapid chemical reaction inside a living system without interfering with or being perturbed by the complex biochemical milieu.[2] Early groundbreaking methods like the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC, SPAAC) established the feasibility of this concept. However, for applications requiring very low reactant concentrations or the tracking of rapid biological processes, such as in vivo imaging or targeted drug delivery, reaction speed is a critical determinant of success.[3]

The advent of the IEDDA reaction between the highly strained TCO dienophile and an electron-poor tetrazine diene represented a quantum leap in bioorthogonal kinetics.[4][5] The immense ring strain of the trans-configured double bond within the eight-membered ring dramatically lowers the activation energy of the cycloaddition, enabling reaction rates that are orders of magnitude faster than previous methods.[6] This catalyst-free reaction proceeds efficiently at physiological temperature and pH, making the TCO-tetrazine ligation the gold standard for time-critical in vivo applications.[7][8]

The TCO-Tetrazine Ligation: Mechanism and Unprecedented Kinetics

The TCO-tetrazine reaction is a [4+2] cycloaddition where the tetrazine acts as the electron-poor diene and the TCO as the electron-rich, strained dienophile. The reaction proceeds through a concerted transition state, forming an unstable dihydropyridazine intermediate which rapidly undergoes a retro-Diels-Alder reaction to eliminate dinitrogen gas (N₂), irreversibly forming a stable pyridazine product.[9]

The extraordinary speed of this ligation is its defining feature. The rate constants (k₂) can exceed 10⁶ M⁻¹s⁻¹, allowing for efficient conjugation even at the micromolar concentrations typical of biological systems.[3][10] This rapid kinetic profile is essential for applications like pretargeted radioimmunotherapy, where short-lived radionuclides must be captured efficiently in vivo.[3][11]

Caption: The IEDDA reaction between TCO and tetrazine proceeds rapidly to form a stable adduct and nitrogen gas.

Factors Influencing Reactivity

The performance of the TCO-tetrazine ligation is not monolithic; it is a tunable system where judicious chemical design can optimize outcomes for specific applications.

-

TCO Structure: The inherent strain of the TCO ring is paramount. More strained variants, such as those fused with a cyclopropane ring, can exhibit even faster kinetics. However, this increased reactivity can sometimes come at the cost of reduced stability in vivo.[5] The stereochemistry of substituents on the TCO ring (axial vs. equatorial) also impacts reactivity.

-

Tetrazine Electronics: The reactivity of the tetrazine partner is governed by its electronic properties. Electron-withdrawing groups on the tetrazine ring lower its LUMO energy, accelerating the reaction.[4] Highly reactive but less stable hydrogen-substituted tetrazines are often used, while more stable diaryl tetrazines offer a favorable balance of reactivity and stability for many in vivo applications.[3][4] Recent studies have shown that intramolecular repulsion, not just electron-withdrawing effects, plays a key role in accelerating the reaction by pre-distorting the tetrazine ring.[12]

Quantitative Comparison of Bioorthogonal Reactions

| Reaction | Typical Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Catalyst Required | Key Features |

| TCO-Tetrazine (IEDDA) | 1,000 - 1,000,000+ [3][9] | No | Extremely fast, excellent biocompatibility, N₂ as sole byproduct. |

| Strain-Promoted Azide-Alkyne (SPAAC) | 0.1 - 1.0 | No | Good biocompatibility, widely used, but kinetics can be limiting. |

| Copper-Catalyzed Azide-Alkyne (CuAAC) | 100 - 1,000 | Yes (Copper) | Fast and efficient, but copper toxicity limits in vivo applications.[7] |

| Staudinger Ligation | 0.001 - 0.01 | No | Historically significant, very bioorthogonal, but slow kinetics. |

Core Applications and Methodologies

The exceptional properties of TCO linkers have unlocked a diverse range of applications, from basic research to translational medicine.

Pretargeted Imaging and Radioimmunotherapy

Expert Insight: A major challenge in conventional radioimmunotherapy is the slow clearance of radiolabeled antibodies from circulation, leading to high background signal and off-target radiation toxicity. The pretargeting strategy decouples the targeting and imaging/therapy steps. An antibody modified with a TCO linker is administered first and allowed to accumulate at the target site (e.g., a tumor) while the excess clears from the blood. A small, rapidly clearing tetrazine carrying a radionuclide is then administered, which "clicks" with the pre-localized TCO-antibody for highly specific imaging or therapy.[3][11] This approach dramatically improves target-to-background ratios and minimizes radiation exposure to healthy tissues.[13]

Caption: Workflow for pretargeted in vivo imaging using the TCO-tetrazine ligation.

Experimental Protocol: Pretargeted Imaging in a Xenograft Mouse Model

-

Antibody Modification: Conjugate a tumor-targeting monoclonal antibody (e.g., anti-HER2) with a TCO-NHS ester linker in PBS (pH 8.0-8.5) for 1 hour at room temperature. Purify the resulting Antibody-TCO conjugate using a desalting column to remove excess linker.[9]

-

Administration (Step 1): Administer the Antibody-TCO conjugate (e.g., 10-20 mg/kg) to tumor-bearing mice via intravenous injection.

-

Clearance: Allow 24-72 hours for the antibody to accumulate at the tumor site and for unbound conjugate to clear from circulation. The optimal time window depends on the antibody's specific pharmacokinetics.

-

Administration (Step 2): Inject a small-molecule tetrazine labeled with a PET isotope (e.g., ⁶⁸Ga-NOTA-Tz) intravenously.

-

Imaging: Perform dynamic or static PET imaging at various time points (e.g., 1, 2, 4 hours post-injection) to visualize tumor uptake and assess target-to-background ratios.

"Click-to-Release" for Targeted Drug Delivery

Expert Insight: The TCO-tetrazine reaction can be ingeniously engineered to not only form a bond but also trigger the cleavage of another. In a "click-to-release" system, a therapeutic payload (e.g., a potent cytotoxin) is attached to the TCO linker via a self-immolative spacer. The IEDDA reaction with a tetrazine trigger induces an electronic cascade within the linker, leading to the cleavage of the spacer and the controlled, instantaneous release of the active drug precisely at the site of the reaction.[5][14] This technology is foundational for developing next-generation antibody-drug conjugates (ADCs) with enhanced stability in circulation and triggered activation within the tumor microenvironment.[2][15]

Caption: The "Click-to-Release" mechanism for targeted drug delivery.

Experimental Protocol: In Vitro Drug Release from a TCO-ADC

-

ADC Preparation: Synthesize an ADC where a drug (e.g., MMAE) is conjugated to an antibody via a cleavable TCO linker (e.g., TCO-PEG4-VC-PAB-MMAE).[16]

-

Reaction Setup: Incubate the TCO-ADC (e.g., 10 µM) in human plasma or cell culture medium at 37°C.

-

Triggering: Add a stoichiometric excess of a highly reactive tetrazine (e.g., 3-phenyl-6-methyl-1,2,4,5-tetrazine) to the ADC solution.

-

Time-Course Analysis: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

-

Quantification: Precipitate the antibody-containing components with acetonitrile. Analyze the supernatant using LC-MS/MS to quantify the concentration of the released free drug.

-

Validation: The results should demonstrate a rapid, time-dependent increase in free drug concentration only in the presence of the tetrazine trigger, confirming the "click-to-release" mechanism.[17]

Live-Cell Labeling and Imaging

Expert Insight: The high speed and non-perturbing nature of the TCO-tetrazine ligation make it an exceptional tool for labeling and tracking biomolecules in living cells.[8] Proteins, glycans, or lipids can be metabolically or genetically tagged with either TCO or tetrazine. Subsequent addition of the reactive partner, conjugated to a fluorophore, allows for precise spatiotemporal imaging of dynamic cellular processes with minimal background signal.[18] For example, a TCO-containing unnatural amino acid can be genetically incorporated into a specific protein, enabling its fluorescent labeling in live cells with a tetrazine-dye.[3]

Experimental Protocol: Labeling of a TCO-Modified Protein on Live Cells

-

Cell Preparation: Culture cells expressing the protein of interest tagged with a TCO moiety (e.g., via genetic code expansion or direct conjugation to a surface receptor).

-

Labeling Reagent: Prepare a solution of a tetrazine-fluorophore conjugate (e.g., Tetrazine-AF488) in cell culture medium at a final concentration of 1-10 µM.

-

Incubation: Add the tetrazine-fluorophore solution to the live cells and incubate at 37°C for 5-30 minutes. The short incubation time is a key advantage of the fast kinetics.

-

Washing: Gently wash the cells three times with fresh, pre-warmed culture medium to remove any unbound tetrazine-fluorophore.

-

Imaging: Immediately image the cells using fluorescence microscopy. The specific and rapid ligation results in bright labeling of the target protein with very low non-specific background fluorescence.

Challenges and Future Directions

Despite its power, the TCO platform is not without challenges. A key area of ongoing research is the trade-off between reactivity and stability; the most reactive TCOs can be more susceptible to isomerization to the unreactive cis-cyclooctene or degradation in vivo.[4][5] The development of novel TCO scaffolds that balance extreme reactivity with high physiological stability is a primary goal.[19] Furthermore, as applications move toward clinical translation, scalable and stereoselective synthesis of TCO derivatives becomes increasingly important.[19]

The future of TCO chemistry is bright, with emerging applications in materials science for creating bio-responsive hydrogels, in diagnostics for assembling probes in situ, and in therapeutics for developing even more sophisticated triggered drug delivery systems.[2][5] The continued evolution of TCO and tetrazine chemistry promises to provide researchers with an ever-more powerful toolkit for chemistry in living systems.

References

-

Rossin, R., & Fox, J. M. (2015). trans-Cyclooctene—a stable, voracious dienophile for bioorthogonal labeling. Current Opinion in Chemical Biology. Available at: [Link]

-

Svatunek, D., et al. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society. Available at: [Link]

-

Blackman, M. L., et al. (2008). The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity. Journal of the American Chemical Society. Available at: [Link]

-

Adhikari, A., et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

-

Versteegen, R. M., et al. (2020). Bioorthogonal Tetrazine Carbamate Cleavage by Highly Reactive Trans-Cyclooctene. ChemRxiv. Available at: [Link]

-

Adhikari, A., et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. PubMed Central. Available at: [Link]

-

van der Velden, J. L. J., et al. (2022). Ortho-functionalized pyridinyl-tetrazines - breaking the inverse correlation between click reactivity and cleavage yields in click-to-release. ChemRxiv. Available at: [Link]

-

Tomarchio, E. G., et al. (2024). Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body. Bioorganic Chemistry. Available at: [Link]

-

Tagworks Pharmaceuticals. Our Technology. Available at: [Link]

-

Liu, B., et al. (2022). A Concise Synthetic Approach to Highly Reactive Click-to-Release Trans-Cyclooctene Linkers. ChemRxiv. Available at: [Link]

-

Tomarchio, E. G., et al. (2024). Tetrazine–trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body. ResearchGate. Available at: [Link]

-

Wagner, S., et al. (2021). Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Polymer Chemistry. Available at: [Link]

-

Chu, T. T. (2016). Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. eScholarship, University of California. Available at: [Link]

-

Scinto, S. L. (2018). Scalable, diastereoselective synthesis of trans-Cyclooctenes with favorable physiochemical properties. UDSpace, University of Delaware. Available at: [Link]

-

Rossin, R., & Fox, J. M. (2015). Trans-Cyclooctene-a stable, voracious dienophile for bioorthogonal labeling. Request PDF. Available at: [Link]

-

Park, S., et al. (2023). Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells. ACS Central Science. Available at: [Link]

-

Weiss, F., et al. (2021). Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry. Bioconjugate Chemistry. Available at: [Link]

-

Jing, Y., et al. (2023). Comparison of state-of-the-art bio-orthogonal reactions with respect to their application in nuclear medicine. ResearchGate. Available at: [Link]

-

Wu, H., et al. (2020). Bioorthogonal Reactions of Oxadiazinones With Strained trans-Cyclooctenes. Request PDF. Available at: [Link]

-

Fang, Y., et al. (2018). Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes. Chemical Science. Available at: [Link]

-

AxisPharm. TCO PEG, TCO Linker - Click Chemistry Tools. Available at: [Link]

-

Wu, H., et al. (2022). Light-activated tetrazines enable precision live-cell bioorthogonal chemistry. eScholarship.org. Available at: [Link]

-

Sygnature Discovery. (2023). Linker Technologies in ADCs - How They Impact Efficacy & Stability. YouTube. Available at: [Link]

Sources

- 1. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vectorlabs.com [vectorlabs.com]

- 8. escholarship.org [escholarship.org]

- 9. broadpharm.com [broadpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Our Technology - Tagworks Pharmaceuticals [tagworkspharma.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Scalable, diastereoselective synthesis of trans-Cyclooctenes with favorable physiochemical properties [udspace.udel.edu]

Comprehensive Technical Guide: Safety, Handling, and Application of (4E)-TCO-NHS Ester

Executive Summary

(4E)-TCO-NHS ester (Trans-Cyclooctene N-hydroxysuccinimide ester) is a high-performance bioorthogonal linker used primarily for tetrazine-TCO ligation , the fastest bioorthogonal reaction known (k₂ > 800 M⁻¹s⁻¹).[1] Its utility lies in its dual reactivity: the NHS ester targets primary amines (lysines) on biomolecules, while the strained TCO ring serves as a "spring-loaded" electrophile for Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition.[1]

However, this reagent presents a paradox of reactivity : the very ring strain that drives its rapid click chemistry makes it thermodynamically unstable and prone to isomerization (to the unreactive cis form), while the NHS ester is highly susceptible to hydrolysis. This guide outlines a rigorous handling protocol to preserve its integrity and ensure experimental reproducibility.

Part 1: Chemical Nature & Reactivity Profile[1]

The Mechanism of Action

The (4E)-TCO moiety contains a carbon-carbon double bond in a trans configuration within an eight-membered ring.[1] This configuration imposes significant ring strain (~26 kcal/mol), which is released upon reaction with a tetrazine.

-

Conjugation Step: The NHS ester reacts with nucleophilic amines (

) to form a stable amide bond, releasing N-hydroxysuccinimide.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Click Step: The TCO-labeled molecule reacts with a Tetrazine probe via IEDDA, followed by a retro-Diels-Alder reaction releasing nitrogen (

) to form a dihydropyridazine conjugate.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Stability Risks: The "Trinity of Degradation"

To successfully use (4E)-TCO-NHS, one must mitigate three distinct degradation pathways:

-

Hydrolysis (NHS Ester): In aqueous media, water competes with amines. High pH accelerates this. Once hydrolyzed to the carboxylic acid, the molecule is useless for conjugation.

-

Isomerization (TCO → CCO): The trans isomer can relax to the stable, unreactive cis-cyclooctene (CCO) form. This is catalyzed by thiols , copper ions , and UV light .[1][3]

-

Photo-Degradation: UV exposure promotes radical formation and isomerization.[1]

Part 2: Safety Assessment (GHS & Laboratory Hygiene)

While specific toxicological data for (4E)-TCO-NHS is often limited, it must be handled as a reactive chemical intermediate .[1]

Hazard Identification

| Hazard Class | Category | Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| STOT-SE | Category 3 | H335: May cause respiratory irritation.[1] |

| Reactivity | N/A | Moisture sensitive; Light sensitive.[1] |

Engineering Controls & PPE[1]

-

Respiratory: Handle solid powder in a chemical fume hood to prevent inhalation of dust.[4]

-

Skin/Body: Nitrile gloves are required. Double-gloving is recommended during the weighing of the neat powder. Wear a lab coat with elastic cuffs.

-

Eyes: Chemical splash goggles.

Part 3: Storage & Handling Protocols[1]

Storage Conditions

-

Temperature: Store at -20°C for routine use; -80°C for long-term (>6 months).

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible.

-

Desiccation: The vial must be kept in a desiccator or a sealed bag with silica gel.

-

Light: Store in amber vials or wrap containers in aluminum foil.

The "Thaw-Solubilize-Use" Cycle

Critical Rule: Never open a cold vial of NHS ester in ambient air.[1] Condensation will instantly initiate hydrolysis.

-

Equilibration: Remove vial from freezer and let it warm to room temperature (approx. 30 mins) before opening.

-

Solubilization: Dissolve immediately in anhydrous DMSO or DMF.

-

Note: Do not use reagent-grade solvents that may contain water.[1] Use "Dry" or "Anhydrous" grade packed under septa.

-

-

Usage: Use the solution immediately. Discard unused reconstituted reagent. Do not refreeze stock solutions unless absolutely necessary (and only if stored in anhydrous solvent under argon).

Part 4: Conjugation Protocol (Protein Labeling)[5][6]

This protocol describes labeling an IgG antibody.[5] The logic applies to any protein with accessible lysines.

Reagent Preparation

-

Buffer: PBS (Phosphate Buffered Saline), pH 7.2 – 7.5.

-

Forbidden Buffers: Tris, Glycine, or any buffer with primary amines.[5]

-

-

Protein Conc: 1–5 mg/mL.[5] Higher concentrations improve efficiency.

-

TCO Stock: 10 mM in anhydrous DMSO.

Workflow Diagram

Caption: Logical workflow for TCO conjugation, emphasizing the critical solvent and buffer constraints.

Step-by-Step Procedure

-

Calculate Stoichiometry: Aim for a 20-fold molar excess of TCO-NHS over the protein.[6]

-

Example: For 100 µL of IgG (150 kDa) at 2 mg/mL:

-

Moles IgG =

.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Moles TCO needed =

. -

Vol TCO stock (10 mM) =

. (Dilute stock to 1 mM to pipet accurately).

-

-

-

Mixing: Add the calculated volume of TCO-NHS to the protein solution. Ensure the final organic solvent concentration is <10% to prevent protein precipitation.

-

Incubation: Incubate for 30–60 minutes at Room Temperature (RT) in the dark .

-

Quenching: Stop the reaction by adding 1 M Tris (pH 8.0) to a final concentration of 50–100 mM.[6] Incubate for 5 minutes. This reacts with any remaining NHS ester.

-

Purification: Remove excess reagent using a desalting column (e.g., Zeba Spin, PD-10) equilibrated in PBS.

Part 5: Troubleshooting & Quality Control[1]

Verifying Conjugation (Degree of Labeling)

Since TCO is not fluorescent, you cannot measure it directly via UV-Vis unless the linker has a chromophore.

-

Method A (Tetrazine Titration): React an aliquot of the TCO-protein with a known excess of Tetrazine-Fluorophore (e.g., Tetrazine-Cy5).[1] Run SDS-PAGE.[1][5] If the band fluoresces, conjugation was successful.

-

Method B (Absorbance Loss): React with a Tetrazine that has a distinct absorbance shift upon clicking (e.g., specific tetrazine chromophores decrease in absorbance at 520 nm upon reaction).

Common Failure Modes

| Observation | Root Cause | Solution |

| No Labeling | Hydrolyzed NHS ester | Use fresh anhydrous DMSO; ensure vial was warmed before opening.[1] |

| No Labeling | Buffer incompatibility | Ensure protein is in PBS, not Tris/Glycine. |

| Precipitation | Too much TCO/Solvent | Reduce molar excess; keep DMSO <10%. |

| Low Reactivity | TCO Isomerization | Avoid light; check for thiols in buffer; use fresh reagent. |

References

-

Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity.[1][5][6][7][8] Journal of the American Chemical Society.[5][8] Link

-

Devaraj, N. K., Upadhyay, R., Haun, J. B., Hilderbrand, S. A., & Weissleder, R. (2009). Fast and Sensitive Pre-Targeted Labeling of Cancer Cells through a Tetrazine/trans-Cyclooctene Cycloaddition.[1][5][6] Angewandte Chemie International Edition. Link

-

Vector Laboratories. (n.d.).[1] TCO-NHS Ester (Equatorial) Product Information & Handling. Link[8]

-

Lumiprobe. (n.d.). Protocol for NHS Ester Labeling of Biomolecules. Link

-

Interchim. (n.d.).[1][6] TCO Reagents for Click Chemistry Technical Sheet. Link

Sources

Methodological & Application

Application Note & Protocol: (4E)-TCO-NHS Ester Conjugation to Antibodies for Pre-targeted Imaging

For: Researchers, scientists, and drug development professionals in molecular imaging and targeted therapeutics.

Introduction: Revolutionizing Molecular Imaging with Bioorthogonal Chemistry

Molecular imaging techniques, such as positron emission tomography (PET) and fluorescence imaging, are indispensable tools in modern research and clinical diagnostics. A significant advancement in this field is the concept of pre-targeted imaging. This two-step approach decouples the targeting of a biomolecule, such as a monoclonal antibody (mAb), from the delivery of the imaging agent.[1][2] First, a modified antibody is administered and allowed to accumulate at the target site while unbound antibodies clear from circulation. Subsequently, a small, rapidly clearing imaging probe is administered, which specifically reacts with the modified antibody at the target location.[1] This strategy dramatically improves the target-to-background signal ratio and reduces the radiation dose to non-target tissues.[2]

At the heart of pre-targeted imaging lies bioorthogonal chemistry—reactions that occur within living systems without interfering with native biochemical processes.[2] The inverse-electron demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a strained trans-cyclooctene (TCO) is a premier example of such a reaction.[3][4] This ligation boasts exceptionally fast kinetics (with rate constants reported to exceed 800 M⁻¹s⁻¹) and remarkable specificity, making it ideal for in vivo applications where concentrations are low and reaction times are critical.[3][5][6]

This application note provides a comprehensive guide to the first crucial step in this workflow: the conjugation of a (4E)-TCO-NHS ester to a monoclonal antibody. We will delve into the underlying chemical principles, provide a detailed, validated protocol, and discuss critical parameters for success.

The Chemistry of TCO-Antibody Conjugation

The conjugation process leverages two fundamental and robust chemical reactions:

-

NHS Ester-Amine Coupling: The N-hydroxysuccinimide (NHS) ester is a highly efficient amine-reactive functional group.[][] It reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of the antibody, to form a stable, covalent amide bond.[][9] This reaction is a cornerstone of bioconjugation due to its high selectivity and efficiency under physiological-like conditions.[]

-

Bioorthogonal TCO Handle: The (4E)-TCO (trans-cyclooctene) moiety is the "handle" that will later be recognized by the tetrazine-labeled imaging probe. Its strained ring structure makes it highly reactive in the IEDDA cycloaddition.[3][5] By attaching the TCO group to the antibody via the NHS ester, we create a TCO-functionalized antibody ready for pre-targeting.

The overall workflow can be visualized as a two-part process: the initial antibody modification followed by the in vivo or in vitro "click" reaction.

Figure 1: Overall workflow of TCO-antibody conjugation for pre-targeted imaging.

Critical Parameters for Successful Conjugation

Achieving a robust and reproducible conjugation hinges on the careful control of several key parameters. The goal is to obtain a sufficient degree of labeling (DOL)—the average number of TCO molecules per antibody—without compromising the antibody's structural integrity and binding affinity.

| Parameter | Recommended Range | Rationale & Justification |

| Antibody Purity | >95% | Contaminating proteins with primary amines (e.g., BSA) will compete for the TCO-NHS ester, reducing labeling efficiency. |

| Antibody Concentration | 1-3 mg/mL | Higher protein concentrations favor the reaction with the antibody over the competing hydrolysis of the NHS ester.[10][11] |

| Reaction Buffer | Amine-free (e.g., PBS, Borate) | Buffers containing primary amines (e.g., Tris, Glycine) will quench the NHS ester reaction.[12] |

| Reaction pH | 8.0 - 8.5 | This pH range deprotonates the primary amines on lysine residues, making them nucleophilic, while balancing the rate of NHS ester hydrolysis.[][13] |

| Molar Excess of TCO-NHS Ester | 5 to 20-fold | This range typically provides a good starting point for achieving an optimal DOL. The exact ratio should be optimized for each specific antibody.[] |

| Reaction Time & Temperature | 1-2 hours at Room Temp. or 2-4 hours at 4°C | These conditions are generally sufficient for the reaction to proceed to completion while minimizing potential antibody degradation.[] |

Detailed Step-by-Step Protocol

This protocol is designed for the conjugation of (4E)-TCO-NHS ester to a typical IgG antibody.

Materials and Reagents

-

Antibody of interest (purified, in an amine-free buffer)

-

(4E)-TCO-NHS Ester (or a variant like TCO-PEG4-NHS Ester for improved solubility)[14]

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.3 (or Phosphate Buffered Saline, PBS, pH adjusted to 8.0-8.5)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)

Experimental Procedure

Part A: Preparation of Reagents

-

Antibody Preparation:

-

Ensure the antibody is at a concentration of at least 1-2 mg/mL.[] If necessary, concentrate the antibody using an appropriate ultrafiltration device.

-

The antibody must be in an amine-free buffer. If the buffer contains Tris or other primary amines, exchange it with the Reaction Buffer using dialysis or a desalting column.[12]

-

Adjust the pH of the antibody solution to 8.0-8.5 by adding 1/10th volume of 1 M sodium bicarbonate, pH 8.3.[15]

-

-

TCO-NHS Ester Stock Solution:

-

NHS esters are moisture-sensitive. Allow the vial of (4E)-TCO-NHS ester to equilibrate to room temperature before opening to prevent condensation.

-

Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a final concentration of 10 mM.[][10] Vortex briefly to ensure complete dissolution.

-

Part B: Conjugation Reaction

-

Initiate the Reaction:

-

Calculate the required volume of the 10 mM TCO-NHS ester stock solution to achieve the desired molar excess over the antibody. A 10-fold molar excess is a good starting point.[]

-

Add the calculated volume of the TCO-NHS ester stock solution to the antibody solution while gently vortexing or stirring.

-

The final concentration of DMSO in the reaction mixture should ideally be below 10% to avoid antibody denaturation.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[] Alternatively, the reaction can be performed for 2-4 hours at 4°C, which may be beneficial for sensitive antibodies.

-

-

Quenching the Reaction (Optional but Recommended):

-

To stop the reaction and quench any unreacted TCO-NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM.[16]

-

Incubate for an additional 15-30 minutes at room temperature.

-

Part C: Purification of the TCO-Modified Antibody